molecular formula C10H16N4O2 B1433279 1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one CAS No. 1544946-99-7

1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one

Cat. No.: B1433279
CAS No.: 1544946-99-7
M. Wt: 224.26 g/mol
InChI Key: YVIDEXKKVRXTLE-UHFFFAOYSA-N
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Description

1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one is a heterocyclic compound with a molecular formula of C10H16N4O2 and a molecular weight of 224.26 g/mol This compound is characterized by the presence of a pyrazinone core substituted with a morpholin-2-ylmethyl group and a methyl group

Preparation Methods

The synthesis of 1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one typically involves the reaction of 1-methyl-1,2-dihydropyrazin-2-one with morpholin-2-ylmethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a suitable base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting the activity of certain enzymes or modulating receptor functions, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC₁₀H₁₆N₄O₂
Molecular Weight224.26 g/mol
IUPAC Name1-methyl-3-(morpholin-2-ylmethylamino)-1,2-dihydropyrazin-2-one
PubChem CID86767715
AppearancePowder
Storage Temperature4 °C

Research indicates that the biological activity of this compound may be influenced by its ability to interact with specific molecular targets. The presence of the morpholine group suggests potential interactions with neurotransmitter systems or enzymes involved in metabolic pathways.

Potential Mechanisms:

  • Inhibition of mTOR Pathway : Similar compounds have shown efficacy in inhibiting the mechanistic target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. This pathway is often hyperactivated in various cancers and neurological disorders .
  • Bioactivation and Toxicity : Studies have highlighted the bioactivation of morpholine-containing compounds, leading to reactive intermediates that can cause toxicity in liver cells. This species-specific bioactivation may limit the therapeutic use of such compounds in certain populations .

Biological Activity

The biological activity of this compound has been assessed through various in vitro studies.

Anticancer Activity

A study focusing on similar morpholine derivatives demonstrated significant antiproliferative effects against non-small cell lung carcinoma cell lines (A549 and NCI-H23). The IC50 values for these compounds ranged from approximately 0.49 µM to 68.9 µM, indicating potent activity against cancer cell growth .

Neuroprotective Effects

Emerging evidence suggests that compounds targeting the mTOR pathway may also confer neuroprotective benefits, particularly in models of neurodegenerative diseases. The ability to penetrate the blood-brain barrier enhances their therapeutic potential in CNS disorders .

Case Studies

  • Liver Toxicity Investigation : A study evaluated the hepatic toxicity associated with morpholine derivatives in cynomolgus monkeys. The findings indicated that specific metabolites formed during drug metabolism could lead to liver damage, emphasizing the need for careful evaluation during drug development .
  • Antiproliferative Studies : In vitro studies on related compounds showed that modifications to the morpholine structure could enhance cytotoxicity against cancer cells, suggesting a structure-activity relationship that could inform future drug design efforts .

Properties

IUPAC Name

1-methyl-3-(morpholin-2-ylmethylamino)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-14-4-2-12-9(10(14)15)13-7-8-6-11-3-5-16-8/h2,4,8,11H,3,5-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIDEXKKVRXTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NCC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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